molecular formula C16H24BrN3O2 B2819787 tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1289007-64-2

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2819787
CAS No.: 1289007-64-2
M. Wt: 370.291
InChI Key: FIQJVOWRKLGWAS-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by coupling with the bromopyridine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of the piperidine ring.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine moiety.

    tert-Butyl methyl(piperidin-4-yl)carbamate: Lacks the bromopyridine group.

Uniqueness

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the combination of its bromopyridine and piperidine moieties. This structural arrangement provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[1-(5-bromopyridin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-10-12-6-8-20(9-7-12)14-5-4-13(17)11-18-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJVOWRKLGWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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